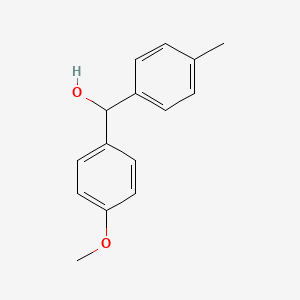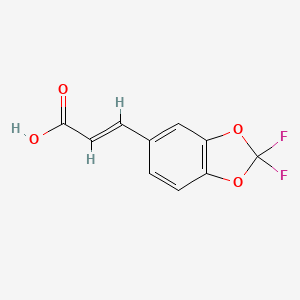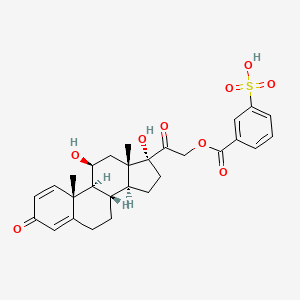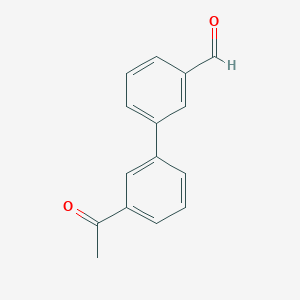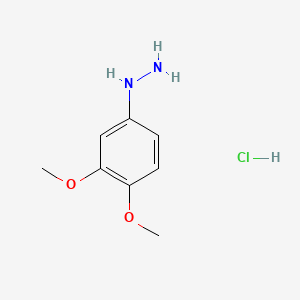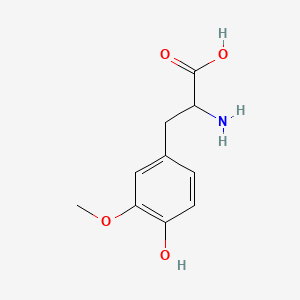
4-Tert-butyl-2,6-dimethylphenylmagnesium bromide
Descripción general
Descripción
4-Tert-butyl-2,6-dimethylphenylmagnesium bromide, also known as tert-butylmagnesium bromide, is a commonly used organometallic compound in organic chemistry. It is a highly reactive compound that is used as a strong base and nucleophile in various synthetic reactions.
Aplicaciones Científicas De Investigación
4-Tert-butyl-2,6-dimethylphenylmagnesium bromide is used in a variety of synthetic reactions in organic chemistry. It is commonly used as a strong base and nucleophile in reactions such as Grignard reactions, aldol condensations, and Michael additions. It is also used in the synthesis of complex natural products and pharmaceuticals. Its high reactivity and versatility make it a valuable tool in the field of organic chemistry.
Mecanismo De Acción
The mechanism of action of 4-Tert-butyl-2,6-dimethylphenylmagnesium bromide is based on its ability to act as a strong base and nucleophile. It can donate a pair of electrons to form a covalent bond with an electrophile, such as a carbonyl group. This results in the formation of a new carbon-carbon bond, which is the basis for many synthetic reactions in organic chemistry.
Biochemical and Physiological Effects:
This compound is not commonly used in biochemical or physiological research due to its high reactivity and potential toxicity. However, it has been shown to have some potential as an anti-tumor agent in certain cancer cell lines. Further research is needed to fully understand its potential in this area.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-Tert-butyl-2,6-dimethylphenylmagnesium bromide in lab experiments is its high reactivity and versatility. It can be used in a variety of synthetic reactions and is a valuable tool for organic chemists. However, its high reactivity also makes it potentially dangerous and must be handled with care. It is also not compatible with certain functional groups, such as acidic or basic groups, which can limit its use in some reactions.
Direcciones Futuras
There are many potential future directions for research involving 4-Tert-butyl-2,6-dimethylphenylmagnesium bromide. One area of interest is its potential as an anti-tumor agent in certain cancer cell lines. Further research is needed to fully understand its mechanism of action and potential in this area. Additionally, there is potential for the development of new synthetic methods using this compound as a key reagent. This could lead to the synthesis of new natural products and pharmaceuticals with potential therapeutic applications.
Propiedades
IUPAC Name |
magnesium;1-tert-butyl-3,5-dimethylbenzene-4-ide;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17.BrH.Mg/c1-9-6-10(2)8-11(7-9)12(3,4)5;;/h7-8H,1-5H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGBYXYHHSVPIO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=[C-]1)C)C(C)(C)C.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



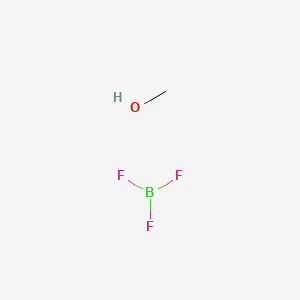
![(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol](/img/structure/B3415778.png)


